Tirapazamin

Übersicht

Beschreibung

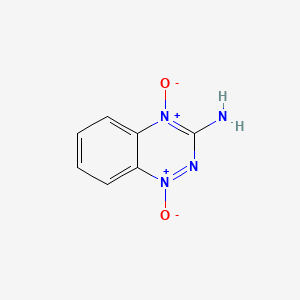

Tirapazamin, auch bekannt als 3-Amino-1,2,4-Benzotriazin-1,4-dioxid, ist ein experimentelles Antikrebsmittel, das unter hypoxischen Bedingungen aktiviert wird. Diese Verbindung ist besonders interessant, da sie nur in sauerstoffarmen Umgebungen toxisch wird, die in soliden Tumoren häufig vorkommen. Diese selektive Aktivierung macht this compound zu einem vielversprechenden Kandidaten für die gezielte Behandlung hypoxischer Tumorzellen, während gleichzeitig normales, gut durchblutetes Gewebe geschont wird .

Wissenschaftliche Forschungsanwendungen

Tirapazamine has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Tirapazamine, also known as SR-4233, is an experimental anticancer drug that targets hypoxic cells in solid tumors . Hypoxia, or low oxygen levels, is a common phenomenon in human solid tumors . Cells in these hypoxic regions are typically resistant to radiotherapy and most anticancer drugs . Tirapazamine is activated in these hypoxic areas of solid tumors .

Mode of Action

Tirapazamine is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors . The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species . This free radical species interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .

Biochemical Pathways

The biochemical pathways involved in the action of Tirapazamine are primarily related to DNA damage. The free radical species generated by Tirapazamine interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations . This DNA damage leads to cell death in the hypoxic regions of solid tumors .

Pharmacokinetics

The pharmacokinetics of Tirapazamine reveal that its elimination in patients is generally bi-phasic, with low inter-patient variability being found in clearance . A significant increase in dose results in a proportional increase in the area under the curve (AUC), indicating that the drug’s bioavailability increases with the dose .

Result of Action

The result of Tirapazamine’s action is the selective killing of hypoxic cells in solid tumors . These cells are typically resistant to other anticancer treatments, making Tirapazamine a valuable addition to combination therapies . The drug’s action results in DNA damage, leading to cell death in the targeted hypoxic regions .

Action Environment

The action of Tirapazamine is influenced by the oxygen levels in the tumor environment . The drug is activated to its toxic form only at very low levels of oxygen, a condition known as hypoxia . This selective activation allows Tirapazamine to target and kill cells in hypoxic regions of solid tumors, while limiting toxicity in normal, well-oxygenated tissues .

Zukünftige Richtungen

Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of Tirapazamine combined with embolization in liver cancer has been received in June, 2014 .

Biochemische Analyse

Biochemical Properties

Tirapazamine is an aromatic heterocycle di-N-oxide . It primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species . These radicals interact with various enzymes, proteins, and other biomolecules, causing DNA strand breaks and lethal chromosome aberrations .

Cellular Effects

Tirapazamine has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer . It also sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α .

Molecular Mechanism

The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .

Temporal Effects in Laboratory Settings

The properties of Tirapazamine do not change significantly upon hydration . Its effects can change over time in laboratory settings, with its cytotoxicity increasing under hypoxic conditions .

Dosage Effects in Animal Models

The effects of Tirapazamine vary with different dosages in animal models. For instance, a study showed that Tirapazamine combined with gold nanoparticles was a potential nanomedicine for selectively targeting hypoxia tumors, with decreased side effects on healthy tissue or organs .

Metabolic Pathways

Tirapazamine is involved in various metabolic pathways. Its mechanism of action involves the generation of reactive oxygen species, which causes DNA strand breaks . This process is part of the broader metabolic reactions involving RNA, DNA, and histone demethylation reactions .

Transport and Distribution

It is known that Tirapazamine is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors .

Subcellular Localization

The subcellular localization of the oxidoreductases responsible for mediating Tirapazamine-dependent DNA damage remains unclear. Some studies suggest that only nuclear-localized oxidoreductases can give rise to radical-mediated DNA damage and thus cytotoxicity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tirapazamin kann durch eine Reihe von chemischen Reaktionen, ausgehend von leicht verfügbaren Vorprodukten, synthetisiert werden. Eine gängige Methode beinhaltet die Cyclisierung von 2-Nitroanilin mit Formamid, gefolgt von einer Oxidation zur Bildung des Benzotriazinrings.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet in der Regel die Kontrolle der Temperatur, des Drucks und des pH-Werts des Reaktionsgemisches. Zusätzlich werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tirapazamin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Reduktionsmittel: Häufige Reduktionsmittel, die bei der Reduktion von this compound verwendet werden, sind Enzyme wie Reduktasen.

Oxidationsmittel: Molekularer Sauerstoff wirkt als Oxidationsmittel bei der Reoxidation des Radikalanions.

Lösungsmittel: Lösungsmittel wie Acetonitril und Ethylacetat werden häufig in Reaktionen mit this compound verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören Hydroxylradikale und Benzotriazinylradikale, die für die DNA-schädigenden Wirkungen der Verbindung verantwortlich sind .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Die Verbindung wird auch bei der Entwicklung neuer Antikrebsmittel mit verbesserten Eigenschaften verwendet.

Wirkmechanismus

This compound übt seine Wirkungen durch einen einzigartigen Mechanismus aus, der die selektive Aktivierung unter hypoxischen Bedingungen beinhaltet. Die Verbindung wird zu einem Radikalanion reduziert, das weiterreagieren kann, um Hydroxylradikale und Benzotriazinylradikale zu bilden. Diese reaktiven Spezies verursachen DNA-Strangbrüche und letale Chromosomenaberrationen, die zum Zelltod führen . Zu den molekularen Zielstrukturen von this compound gehören DNA und verschiedene zelluläre Enzyme, die am Reduktionsprozess beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Tirapazamin gehört zu einer Klasse von Verbindungen, die als Hypoxie-aktivierte Prodrugs bekannt sind. Ähnliche Verbindungen sind:

Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner Fähigkeit, mehrere Arten von reaktiven Spezies zu produzieren, die DNA schädigen können, was es zu einem vielseitigen und potenten Antikrebsmittel macht .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tirapazamine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "methyl iodide", "magnesium", "sodium borohydride", "sodium hydroxide", "palladium on carbon", "hydrogen gas", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "sodium bicarbonate", "sodium chloride", "water", "acetone", "ethanol" ], "Reaction": [ "Step 1: Preparation of 2-nitrobenzylidene ethylacetoacetate by condensation of 2-nitrobenzaldehyde and ethylacetoacetate in the presence of sulfuric acid.", "Step 2: Reduction of the nitro group to an amine group using sodium borohydride in the presence of palladium on carbon catalyst.", "Step 3: Conversion of the amine group to a diazonium salt by reaction with sodium nitrite and hydrochloric acid.", "Step 4: Formation of the corresponding aryl iodide by reaction with methyl iodide and magnesium in the presence of sodium chloride.", "Step 5: Cyclization of the aryl iodide to form the Tirapazamine intermediate.", "Step 6: Treatment of the Tirapazamine intermediate with sodium bicarbonate and water to form Tirapazamine." ] } | |

| Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. | |

CAS-Nummer |

27314-97-2 |

Molekularformel |

C8H7N3O2 |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

1,4-dioxidoquinoxaline-1,4-diium-2-amine |

InChI |

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |

InChI-Schlüssel |

WQXRHHGJEKOOOR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |

Aussehen |

Orange to dark orange-red solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tirapazamine; Tirazone; SR 4233; SR-4233; SR4233; SR259075; SR-259075; SR 259075; WIN 59075; NSC130181. |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)